C5685 Exhibits Intermediate Potency with a Distinct Profile Compared to the Most and Least Potent AChE Inhibitors in the Same Series
C5685 demonstrates an AChE inhibitory potency (IC50 1.3±0.1 µM) that is 6.5-fold less potent than the most active compound in the same screen, C7653 (IC50 0.20±0.05 µM), but 16.5-fold more potent than the least active structural analog, C7491 (IC50 21.4±1.7 µM), and 27.7-fold more potent than C5231 (IC50 36.0±6.3 µM) [1]. This positions C5685 as a valuable 'middle-ground' tool compound for studying moderate AChE inhibition, distinct from both ultra-potent and weakly active analogs.
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.3±0.1 µM |
| Comparator Or Baseline | C7653: 0.20±0.05 µM; C7643: 0.54±0.03 µM; C6905: 2.0±0.1 µM; C7491: 21.4±1.7 µM; C5231: 36.0±6.3 µM |
| Quantified Difference | 6.5-fold less potent than C7653; 2.4-fold less potent than C7643; 1.5-fold more potent than C6905; 16.5-fold more potent than C7491; 27.7-fold more potent than C5231 |
| Conditions | In vitro enzymatic assay using purified Mus musculus AChE, mean ± standard deviations of 2–5 determinations. |
Why This Matters
This data enables researchers to select C5685 specifically when a moderate level of AChE inhibition is required for their experimental system, avoiding the confounding effects of extreme potency or near-inactivity seen with close analogs.
- [1] Berg L, et al. Table 2. IC50 values of the hits for which crystal structures were successfully determined. PMC3227566. 2011. doi: 10.1371/journal.pone.0026039.t002. View Source
